

A Technical Guide to the Nuclear Properties of Erbium-169

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium-169*

Cat. No.: *B1209087*

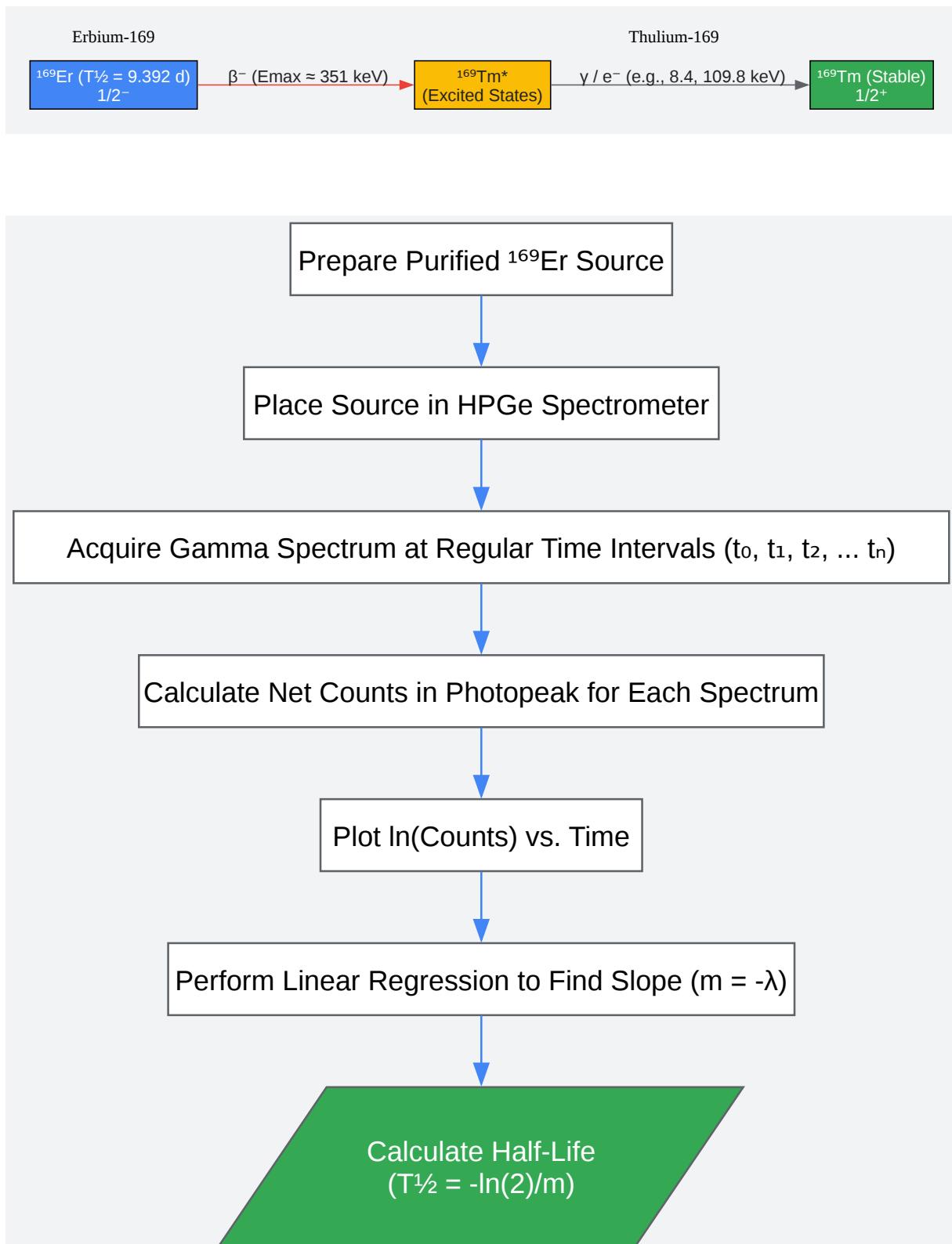
[Get Quote](#)

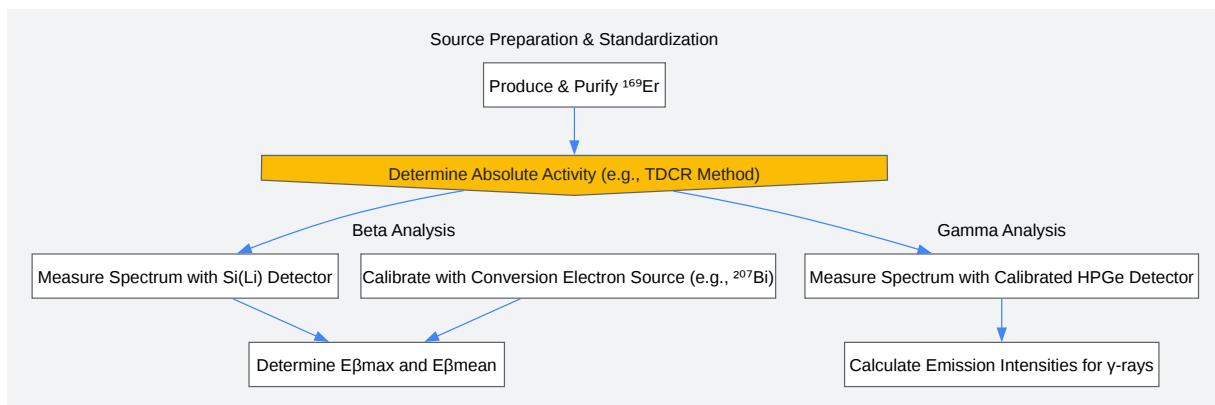
Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the nuclear decay characteristics of **Erbium-169** (^{169}Er), a radionuclide of increasing interest for therapeutic applications in nuclear medicine. The guide details its half-life, beta emission energies, and the experimental methodologies used for their determination.

Nuclear Properties of Erbium-169

Erbium-169 is a synthetic radioisotope of the element erbium.^[1] It decays via beta (β^-) emission to the stable isotope Thulium-169 (^{169}Tm).^[2]^[3]^[4] Due to its low-energy beta emissions and lack of significant gamma radiation, ^{169}Er is being investigated for use in peptide receptor radionuclide therapy (PRRT), particularly for smaller tumors.^[5]


Quantitative Decay Data


The key nuclear decay data for **Erbium-169** are summarized in the table below. The values represent a synthesis of data from multiple nuclear databases and recent experimental work.

Parameter	Value	Notes
Half-life ($T_{1/2}$)	9.392 (18) days	This value is the most recently cited high-precision measurement. [2] [6] [7] Other reported values are 9.4 days. [3] [8]
Decay Mode	100% Beta (β^-) Emission	^{169}Er decays exclusively through the emission of a beta particle. [3] [4]
Daughter Nuclide	^{169}Tm (Stable)	The decay product is the stable isotope Thulium-169. [2] [9]
Maximum Beta Energy ($E_{\beta\text{max}}$)	351.3 keV (55% abundance)	The decay proceeds via two main beta branches. [10] Another branch has an $E_{\beta\text{max}}$ of 342.9 keV (45% abundance). [10] A total decay energy of 351.28 keV is also reported. [4]
Mean Beta Energy ($E_{\beta\text{mean}}$)	~100 keV	Reported values include 99 keV [8] , 100 keV [5] , and 103.46 keV. [3] This soft beta radiation results in a short tissue penetration range (average of 0.3 mm). [5] [8]
Gamma (γ) Emissions	Very low intensity	Gamma rays at 109.8 keV and 118.2 keV are observed but with extremely low emission probabilities per decay. [9] [11]

Erbium-169 Decay Scheme

Erbium-169 (spin-parity $1/2^-$) decays to the stable ground state of Thulium-169 (spin-parity $1/2^+$).^[6] The decay primarily proceeds through beta emission to excited states of ^{169}Tm , which then rapidly de-excite to the ground state via the emission of low-energy gamma rays or conversion electrons.^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of erbium - Wikipedia [en.wikipedia.org]
- 2. ^{169}Er [prismap.eu]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Isotope data for erbium-169 in the Periodic Table [periodictable.com]
- 5. Production of Mass-Separated Erbium-169 Towards the First Preclinical in vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erbium-169 - isotopic data and properties [chemlin.org]

- 7. Isotopes de l'erbium — Wikipédia [fr.wikipedia.org]
- 8. European Nuclear Medicine Guide [nucmed-guide.app]
- 9. researchgate.net [researchgate.net]
- 10. Laser isotope enrichment of 168Er - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the gamma and X-ray emission intensities of erbium-169 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties of Erbium-169]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209087#half-life-and-beta-emission-energy-of-erbium-169\]](https://www.benchchem.com/product/b1209087#half-life-and-beta-emission-energy-of-erbium-169)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com